![molecular formula C32H31N5O3 B13812306 9-[(1S,3R,4S)-2-Methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-9H-Purin-2-amine](/img/structure/B13812306.png)
9-[(1S,3R,4S)-2-Methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-9H-Purin-2-amine
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Overview
Description
Entecavir Intermediate, N8, is a crucial compound in the synthesis of Entecavir, an antiviral medication used primarily for the treatment of chronic hepatitis B virus infection. Entecavir is a guanosine nucleoside analogue that inhibits the replication of the hepatitis B virus by targeting the viral DNA polymerase .
Preparation Methods
The preparation of Entecavir Intermediate, N8, involves several synthetic routes and reaction conditions. One method includes the reaction of Entecavir Intermediate, N8, with boron trichloride at an ultralow temperature to remove a benzyl protecting group, resulting in the formation of N8.5 . Another approach involves the use of green chemistry techniques, such as FTIR methods, to identify and quantify Entecavir in bulk and pharmaceutical dosage forms . Industrial production methods often involve high shear granulation processes to produce stable and uniform formulations of Entecavir .
Chemical Reactions Analysis
Entecavir Intermediate, N8, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include boron trichloride for deprotection and lead tetraacetate for oxidative cleavage . The major products formed from these reactions are intermediates that further undergo transformations to yield the final active pharmaceutical ingredient, Entecavir .
Scientific Research Applications
Entecavir Intermediate, N8, has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a key intermediate in the synthesis of Entecavir, which is crucial for developing antiviral therapies . In biology and medicine, Entecavir is used to treat chronic hepatitis B virus infection, and its intermediate, N8, plays a vital role in the drug’s production . Additionally, Entecavir has shown potential in oncology as an inhibitor of lysine-specific demethylase 5B, which is involved in various cancers . In the industry, the production of Entecavir and its intermediates involves advanced synthetic techniques and quality control measures to ensure the efficacy and safety of the final product .
Mechanism of Action
The mechanism of action of Entecavir involves its intracellular phosphorylation to guanosine triphosphate, which competes with natural substrates to inhibit the hepatitis B viral polymerase . This inhibition blocks reverse transcriptase activity, reducing viral DNA synthesis and preventing the replication of the hepatitis B virus . Entecavir targets all three activities of the viral polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .
Comparison with Similar Compounds
Entecavir Intermediate, N8, can be compared with other nucleoside analogues used in the treatment of chronic hepatitis B, such as lamivudine, adefovir, and telbivudine . While all these compounds inhibit viral replication, Entecavir has shown superior efficacy and a higher genetic barrier to resistance . This makes Entecavir a preferred choice for long-term treatment of chronic hepatitis B . The unique structure and mechanism of action of Entecavir, facilitated by its intermediate, N8, contribute to its effectiveness and reduced likelihood of resistance development .
Properties
Molecular Formula |
C32H31N5O3 |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
9-[(1S,3R,4S)-2-methylidene-3,4-bis(phenylmethoxy)cyclopentyl]-6-phenylmethoxypurin-2-amine |
InChI |
InChI=1S/C32H31N5O3/c1-22-26(37-21-34-28-30(37)35-32(33)36-31(28)40-20-25-15-9-4-10-16-25)17-27(38-18-23-11-5-2-6-12-23)29(22)39-19-24-13-7-3-8-14-24/h2-16,21,26-27,29H,1,17-20H2,(H2,33,35,36)/t26-,27-,29+/m0/s1 |
InChI Key |
BDKXZEDMYSWPKO-HPUNYJORSA-N |
Isomeric SMILES |
C=C1[C@H](C[C@@H]([C@@H]1OCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(N=C5OCC6=CC=CC=C6)N |
Canonical SMILES |
C=C1C(CC(C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(N=C5OCC6=CC=CC=C6)N |
Origin of Product |
United States |
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